molecular formula C12H8F3NO2 B8420714 4-[4-Trifluoromethoxyphenoxy]pyridine CAS No. 1083099-54-0

4-[4-Trifluoromethoxyphenoxy]pyridine

Cat. No. B8420714
M. Wt: 255.19 g/mol
InChI Key: RMZYICRTSJNZPB-UHFFFAOYSA-N
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Patent
US08552188B2

Procedure details

After 4-[4-(Trifluoromethoxy)phenoxy]pyridine (2.00 g) was dissolved in acetic acid (20 mL) and platinum(IV) oxide (200 mg) was added. The resulting mixture was stirred under 50 atms of atmosphere of hydrogen at 24-26° C. for 7 hr 40 min. The reaction mixture was filtered to remove the catalyst followed by concentration in vacuo to give 3.89 g of colorless oily crude product. The crude product was dissolved in toluene (100 mL) and was washed three times with 10 w/v % NaOHaq (50 mL×3) and then was washed three times with water (50 mL×3). The organic layer was condensed under reduced pressure to give 772 mg (37.7% yield) of a pale yellow crystal target compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[O:3][C:4]1[CH:16]=[CH:15][C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=1.[H][H]>C(O)(=O)C.[Pt](=O)=O>[F:18][C:2]([F:1])([F:17])[O:3][C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC=C(OC2=CC=NC=C2)C=C1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(OC2CCNCC2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 190%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.